molecular formula C21H17ClFN3OS B2963830 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105240-65-0

2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2963830
CAS No.: 1105240-65-0
M. Wt: 413.9
InChI Key: LMSLGXOJHKKEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in the design of biologically active molecules, which is substituted at the 2-position with a 3-chloro-4-ethoxyphenyl group and at the 4-position with a (2-fluorobenzyl)thio moiety . The structural combination of the chloro- and ethoxy-substituted phenyl ring with the fluorobenzylthio side chain is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Compounds with the pyrazolo[1,5-a]pyrazine scaffold and similar structures have been investigated for their potential as therapeutic agents . For instance, closely related pyrazolo[1,5-a]pyrazine derivatives have been synthesized and studied in high-throughput screening campaigns for various pharmacological activities . Furthermore, research on analogous fused heterocyclic systems, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, has demonstrated potent anti-acetylcholinesterase activity, suggesting the potential of such chemotypes in central nervous system (CNS) drug discovery . This compound is provided For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the product's identity and purity before use.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3OS/c1-2-27-20-8-7-14(11-16(20)22)18-12-19-21(24-9-10-26(19)25-18)28-13-15-5-3-4-6-17(15)23/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSLGXOJHKKEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the 3-chloro-4-ethoxyphenyl group: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.

    Attachment of the 2-fluorobenzylthio group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine ()
  • Structure : Features a chloro group at position 4 and a 4-fluorophenyl group at position 2.
  • The 4-fluorophenyl substituent may enhance metabolic stability, while the chloro group at position 4 could influence steric hindrance in binding pockets.
  • Applications : Serves as a building block in kinase inhibitor synthesis .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
  • Structure : Contains a thioacetamide chain linked to the pyrazolo-pyrazine core.
  • The methylsulfanyl group may reduce solubility compared to the ethoxy group in the target compound .
Substituted Tetrahydro-pyrazolo[1,5-a]pyrazines ()
  • Structure : Partially saturated cores with morpholine or piperazine substituents.
  • Piperazine groups (e.g., in ROS1 inhibitors) enhance water solubility but may increase metabolic liability compared to the ethoxyphenyl group .

Pyrazolo-Pyrimidine and Triazolo-Pyrazine Analogues

7-(Difluoromethyl)-N-[2-(4-morpholinylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (H6, )
  • Structure : Pyrazolo-pyrimidine core with difluoromethyl and morpholine groups.
  • Difluoromethyl groups improve bioavailability but lack the thioether’s redox activity .
Piperazine-Derived Triazolo[1,5-a]pyrazines ()
  • Structure : Triazolo-pyrazine fused system with furan and piperazine groups.
  • Comparison: The triazole ring introduces additional hydrogen-bonding sites. Piperazine substituents (e.g., in adenosine A2a antagonists) enhance solubility but differ from the target compound’s lipophilic benzylthio group .

Substituent-Specific Comparisons

Fluorine and Chlorine Effects
  • The 2-fluorobenzylthio group in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogues (e.g., ).
  • The 3-chloro-4-ethoxyphenyl group balances lipophilicity (ethoxy) and steric bulk (chloro), contrasting with simpler halogenated phenyl groups (e.g., ) .
Thioether vs. Oxygen/Nitrogen Linkages
  • Thioether groups (as in the target compound) offer greater resistance to hydrolysis compared to esters or amides (e.g., ).
  • Sulfur’s polarizability may facilitate π-π stacking in hydrophobic binding pockets .

Biological Activity

2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of C21H17ClFN3OS and a molecular weight of 413.9 g/mol, exhibits a complex structure that may contribute to its diverse pharmacological properties .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine possess effective inhibitory actions against various pathogens. For instance, derivatives within this class have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
Compound 4a0.22Staphylococcus aureus
Compound 5a0.25Staphylococcus epidermidis
Compound 7b0.20Escherichia coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds with similar structural motifs have been shown to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), potentially through mechanisms involving caspase activation and modulation of NF-κB and p53 pathways. The MTT assay results indicate that these compounds exhibit stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity of Related Pyrazole Compounds

CompoundIC50 (μM)Cancer Cell Line
Compound 3b10MCF-7
Compound 3a15MDA-MB-231
Cisplatin20MCF-7

The biological activity of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cells.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been observed in cancer cells treated with pyrazole derivatives.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, further contributing to their protective effects against cellular damage.

Case Studies

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine?

Answer:
A robust method involves I₂-catalyzed multicomponent bicyclization reactions using β-ketonitriles and sulfonyl hydrazides to form pyrazolo[1,5-a]pyrimidin-4-ium sulfonates, followed by base-mediated functionalization. Key steps include:

  • Regioselective thioether formation : Introduce the 2-fluorobenzylthio group via nucleophilic substitution under controlled pH.
  • Pyrazolo[1,5-a]pyrazine core assembly : Optimize reaction time (8–12 hrs) and temperature (80–100°C) to minimize side products.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
    Characterize intermediates via ¹H/¹³C NMR and HRMS .

Basic: How to characterize the compound’s structure and confirm regiochemistry?

Answer:
Employ a multi-technique approach :

  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., chloro vs. ethoxy positioning) .
  • 2D NMR (HSQC, HMBC) : Assign aromatic protons and confirm thioether linkage (δ 3.8–4.2 ppm for SCH₂).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₆ClFN₄OS requires m/z 442.0652) .

Advanced: How to optimize regioselectivity during substitutions at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?

Answer:
Regioselectivity is influenced by steric and electronic factors :

  • Silylformamidine intermediates : Use tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution at position 7 (Table 1 in ).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and electrostatic potential maps.
  • Catalyst screening : Test Brønsted acids (e.g., TfOH) or Lewis acids (e.g., ZnCl₂) to modulate reactivity .

Advanced: How to resolve contradictions in biological activity data across kinase inhibition assays?

Answer:
Address discrepancies through:

  • Orthogonal assays : Compare results from radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) kinase assays.
  • Off-target profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
  • Structural validation : Co-crystallize the compound with target kinases (e.g., ROS1) to confirm binding mode .

Advanced: Design principles for structure-activity relationship (SAR) studies targeting ROS1 inhibition.

Answer:
Focus on key substituents :

  • Position 3 (3-chloro-4-ethoxyphenyl) : Replace chloro with fluorophenyl to assess halogen-π interactions.
  • Position 4 (thioether) : Test alkyl vs. benzyl thioethers for lipophilicity effects (logP calculations via ChemAxon).
  • Position 7 : Introduce morpholine or piperazine derivatives to enhance solubility and target engagement (see for ROS1 inhibitor templates).

Advanced: How to address low yields during scale-up of the pyrazolo[1,5-a]pyrazine core synthesis?

Answer:
Process optimization strategies :

  • Flow chemistry : Transition from batch to continuous flow to improve heat/mass transfer (residence time: 30–60 mins).
  • In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to track intermediate formation.
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and scalable reactions .

Advanced: Methodological considerations for assessing metabolic stability in preclinical models.

Answer:
Tiered experimental workflow :

In vitro microsomal stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH cofactor; quantify parent compound via LC-MS/MS (LLOQ: 1 nM).

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).

In vivo PK studies : Administer IV/PO in rodents; calculate AUC, t₁/₂, and bioavailability (see for protocols).

Advanced: How to reconcile conflicting cytotoxicity data in cancer cell lines?

Answer:
Systematic troubleshooting :

  • Purity validation : Confirm compound integrity via HPLC (≥95% purity) and LC-HRMS to rule out degradants.
  • Cell line specificity : Test across diverse panels (e.g., NCI-60) and validate with apoptosis markers (Annexin V/PI).
  • Mechanistic studies : Perform RNA-seq to identify off-target pathways (e.g., oxidative stress response) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.